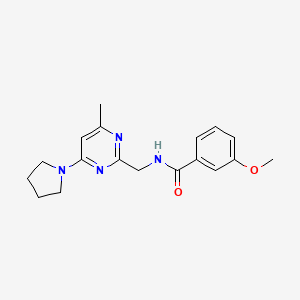

3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Description

3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide (molecular formula: C₂₃H₂₅N₅O₂; molecular weight: 403.48 g/mol) is a benzamide derivative featuring a pyrimidine core substituted with a methyl group and a pyrrolidin-1-yl moiety at the 4- and 6-positions, respectively. The benzamide component includes a 3-methoxy substituent, which may enhance lipophilicity and influence binding interactions.

Propriétés

IUPAC Name |

3-methoxy-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-13-10-17(22-8-3-4-9-22)21-16(20-13)12-19-18(23)14-6-5-7-15(11-14)24-2/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEABJAHYVPDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)OC)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

Substitution with Pyrrolidine: The pyrimidine ring is then functionalized with a pyrrolidine group through nucleophilic substitution reactions.

Attachment of the Benzamide Core: The benzamide core is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

Oxidation: Formation of hydroxylated or carbonylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Medicinal Chemistry:

The compound is being investigated for its potential therapeutic effects. Its structural components suggest that it may interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer or bacterial infections.

Biological Studies:

Research has utilized this compound to explore its interactions with enzymes and receptors. Understanding these interactions can lead to insights into metabolic pathways and cellular mechanisms.

Chemical Biology:

3-Methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide serves as a probe in chemical biology to study cellular pathways. Its ability to modulate biological activity makes it valuable in experimental settings.

Industrial Applications:

The compound may also find applications in the synthesis of other complex organic molecules, serving as an intermediate in pharmaceutical manufacturing processes.

Research indicates that 3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide exhibits several significant biological activities:

Antibacterial Activity:

In vitro studies have shown that derivatives similar to this compound possess potent antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.

Antioxidant and Antidepressant Effects:

Related compounds have demonstrated antioxidant properties and potential antidepressant effects, indicating possible therapeutic applications for conditions related to oxidative stress.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various pyrrole benzamide derivatives, including those structurally similar to our compound. The results indicated that these compounds exhibited higher potency than traditional antibiotics like isoniazid, highlighting their potential as new antibacterial agents.

Case Study 2: Cellular Impact

Laboratory tests assessed the effects of the compound on cellular functions, revealing its influence on gene expression related to stress responses and apoptosis pathways. This suggests a potential role in cancer therapy or neuroprotection.

Mécanisme D'action

The mechanism of action of 3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pyrimidine and pyrrolidine moieties are crucial for binding affinity and specificity, while the methoxy group can influence the compound’s pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

3,5-Dimethoxy Analog (G869-0463)

- Structure : The 3,5-dimethoxy variant (C₂₄H₂₇N₅O₃; molecular weight: 433.51 g/mol) replaces the single 3-methoxy group on the benzamide with two methoxy groups at the 3- and 5-positions.

- Steric effects may reduce binding efficiency in hydrophobic pockets compared to the mono-methoxy parent compound.

- Availability : 14 mg (vs. 31 mg for the target compound), suggesting prioritization in screening workflows .

Benzamide Derivatives with Thieno[3,2-d]pyrimidine Cores

- Examples: 3-(6-((4-methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)benzamide 3-(6-((4-methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)benzenesulfonamide

- Key Differences: Core Heterocycle: Thieno[3,2-d]pyrimidine instead of pyrimidine, introducing sulfur for enhanced π-stacking and altered electronic properties. Substituents: Morpholine and methylsulfonylpiperazine groups improve solubility and target engagement in kinase inhibitors (e.g., PI3K/AKT pathways) .

- Implications : The target compound’s pyrrolidine group may offer superior conformational flexibility compared to rigid morpholine or sulfonamide substituents.

Pyrazolo[3,4-d]pyrimidine-Based Compounds

- Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Key Differences: Core: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system, enabling dual targeting (e.g., kinase and estrogen receptor interactions). Fluorine Substituents: Enhance metabolic stability and bioavailability compared to the non-fluorinated target compound .

- Physical Data : Melting point 175–178°C; mass 589.1 (M⁺+1), indicating higher molecular complexity .

Triazine Derivatives with Pyrrolidine Components

- Example: N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide

- Key Differences: Core: Triazine instead of pyrimidine, offering three reactive nitrogen sites for diverse functionalization. Pyrrolidine Role: Acts as a hydrogen-bond donor/acceptor in both compounds, but the triazine derivative’s extended alkyl chain may reduce blood-brain barrier penetration .

Comparative Data Table

Research Implications and Gaps

- Pharmacokinetics : The target compound’s pyrrolidine and methoxy groups suggest balanced lipophilicity, but comparative ADME studies are absent in the evidence.

- Target Specificity: Structural analogs with sulfonamide or fluorine substituents (e.g., ) highlight the importance of electronegative groups in target engagement, a feature less pronounced in the parent compound.

- Synthetic Accessibility : The target’s simpler pyrimidine core may offer cost-effective synthesis compared to fused heterocycles in analogs .

Activité Biologique

3-Methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by data tables and relevant research findings.

The synthesis of 3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves several steps:

Synthetic Steps:

- Formation of the Pyrimidine Ring: Achieved through cyclization reactions involving amidines and β-diketones under acidic or basic conditions.

- Pyrrolidine Functionalization: Introduced via nucleophilic substitution reactions.

- Benzamide Coupling: Conducted using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to attach the benzamide core.

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2 |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 1796992-27-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique combination of the methoxy, pyrimidine, and pyrrolidine groups enhances its binding affinity and specificity, which may lead to various biochemical effects:

- Enzyme Inhibition/Activation: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Cell Signaling Modulation: It has been shown to affect cell signaling pathways, potentially altering gene expression and cellular metabolism.

3. Biological Activity

Research indicates that 3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide exhibits significant biological activities:

Antibacterial Activity:

In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit potent antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .

Antioxidant and Antidepressant Effects:

Related compounds have shown promise in antioxidant and antidepressant activities, suggesting potential therapeutic applications in treating oxidative stress-related disorders .

4. Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various pyrrole benzamide derivatives, including those structurally similar to our compound. The results indicated that these compounds had a higher potency than traditional antibiotics like isoniazid, demonstrating the potential for developing new antibacterial agents .

Case Study 2: Cellular Impact

In laboratory settings, the compound was tested for its effects on cellular functions. It was found to influence gene expression related to stress responses and apoptosis pathways, indicating its potential role in cancer therapy or neuroprotection .

5. Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-methoxy-N-(pyrimidin-2-yl)methyl)benzamide | Lacks pyrrolidine group | Reduced binding affinity |

| N-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl) | Lacks methoxy group | Altered pharmacokinetic properties |

The distinct structural elements of 3-methoxy-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide contribute to its unique biological profile compared to other derivatives.

Q & A

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : SILAC-based LC-MS/MS to identify differentially expressed proteins in treated vs. untreated cells .

- CRISPR Screening : Genome-wide knockout libraries to pinpoint genetic vulnerabilities linked to the compound’s activity .

- In Vivo Imaging : Fluorescently labeled analogs (e.g., Cy5 conjugation) for real-time tissue distribution tracking in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.